Darglitazone

Descripción

Propiedades

IUPAC Name |

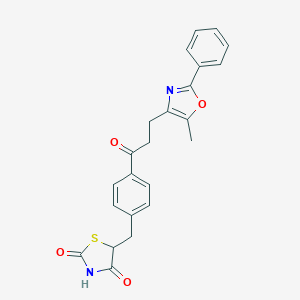

5-[[4-[3-(5-methyl-2-phenyl-1,3-oxazol-4-yl)propanoyl]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4S/c1-14-18(24-22(29-14)17-5-3-2-4-6-17)11-12-19(26)16-9-7-15(8-10-16)13-20-21(27)25-23(28)30-20/h2-10,20H,11-13H2,1H3,(H,25,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKNSPHAFATFNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCC(=O)C3=CC=C(C=C3)CC4C(=O)NC(=O)S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057644 | |

| Record name | Darglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141200-24-0 | |

| Record name | Darglitazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141200-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Darglitazone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141200240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Darglitazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14034 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Darglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DARGLITAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AVP9C03Z3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Darglitazone's Mechanism of Action: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darglitazone is a member of the thiazolidinedione (TZD) class of drugs, investigated for its insulin-sensitizing effects in the treatment of type 2 diabetes mellitus.[1] Like other TZDs, its primary mechanism of action is the potent and selective activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.[1][2] Although its clinical development was discontinued, the study of this compound and its congeners has significantly advanced our understanding of insulin resistance and the therapeutic potential of targeting PPARγ. This guide provides a detailed technical overview of this compound's core mechanism of action, supported by available quantitative data, experimental methodologies, and visual representations of the key signaling pathways.

Core Mechanism: PPARγ Agonism

This compound functions as a high-affinity agonist for PPARγ, a transcription factor predominantly expressed in adipose tissue, but also found in other tissues such as skeletal muscle and liver.[3] Upon binding, this compound induces a conformational change in the PPARγ receptor. This leads to the recruitment of coactivator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This activated complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Signaling Pathway of this compound

Caption: this compound's signaling pathway through PPARγ activation.

Quantitative Data

| Compound | Target | Binding Affinity (Kd) | Potency (EC50) | Reference |

| Rosiglitazone | PPARγ | ~40 nM | 0.009 µM | |

| Pioglitazone | PPARγ | - | - | |

| Troglitazone | PPARγ | - | - | |

| CLX-0921 | PPARγ | - | 0.284 µM |

Note: Data for this compound is limited. Values for other well-studied thiazolidinediones are provided for comparison.

Effects on Gene Expression

The activation of PPARγ by this compound leads to changes in the expression of a multitude of genes involved in glucose and lipid metabolism. This ultimately results in improved insulin sensitivity.

| Gene | Function | Effect of TZD Treatment | Fold Change (approx.) | Reference |

| UCP2 | Uncoupling Protein 2 | Upregulation | 5-10x | |

| GLUT1 | Glucose Transporter 1 | Upregulation | 2-2.7x (basal uptake) | |

| Δ-6 Desaturase | Fatty Acid Metabolism | Downregulation | ~0.4x | |

| PPARγ2 | Adipogenesis | Upregulation | ~3x | |

| p85α PI-3K | Insulin Signaling | Upregulation | Not specified | |

| Leptin | Adipokine | Downregulation | Not specified |

Note: The table includes data for this compound where available and is supplemented with data from other TZDs (troglitazone, rosiglitazone) to illustrate the general effects of this drug class.

Experimental Protocols

PPARγ Competitive Binding Assay

Objective: To determine the binding affinity of a test compound (e.g., this compound) to the PPARγ ligand-binding domain (LBD).

Methodology: A common method is a fluorescence polarization (FP) competitive binding assay.

-

Reagents:

-

Recombinant human PPARγ-LBD

-

A fluorescently labeled PPARγ ligand (tracer)

-

Assay buffer

-

Test compound (this compound) and a known reference ligand (e.g., rosiglitazone)

-

-

Procedure:

-

A fixed concentration of the PPARγ-LBD and the fluorescent tracer are incubated together. The tracer binds to the LBD, resulting in a high FP signal.

-

Increasing concentrations of the unlabeled test compound are added to the mixture.

-

The test compound competes with the fluorescent tracer for binding to the PPARγ-LBD.

-

As the test compound displaces the tracer, the FP signal decreases.

-

The IC50 value (the concentration of the test compound that displaces 50% of the tracer) is determined by plotting the FP signal against the log of the test compound concentration.

-

The binding affinity (Ki) can then be calculated from the IC50 value.

-

Caption: Workflow for a PPARγ competitive binding assay.

PPARγ Reporter Gene Assay

Objective: To measure the functional activation of PPARγ by a test compound.

Methodology: A common method involves a luciferase reporter gene assay in a suitable cell line (e.g., HEK293).

-

Cell Culture and Transfection:

-

Cells are co-transfected with two plasmids:

-

An expression vector for the PPARγ receptor.

-

A reporter plasmid containing a luciferase gene under the control of a PPRE.

-

-

-

Treatment:

-

Transfected cells are treated with varying concentrations of the test compound (this compound).

-

-

Lysis and Luciferase Assay:

-

After an incubation period, the cells are lysed.

-

A luciferase substrate is added to the cell lysate.

-

The resulting luminescence, which is proportional to the amount of luciferase produced and thus to the activation of PPARγ, is measured using a luminometer.

-

-

Data Analysis:

-

The fold activation is calculated relative to a vehicle control.

-

The EC50 value (the concentration of the test compound that produces 50% of the maximal response) is determined.

-

Caption: Workflow for a PPARγ luciferase reporter gene assay.

3T3-L1 Adipocyte Differentiation Assay

Objective: To assess the effect of a compound on the differentiation of preadipocytes into mature adipocytes.

Methodology: The 3T3-L1 cell line is a widely used model for studying adipogenesis.

-

Cell Culture:

-

3T3-L1 preadipocytes are cultured to confluence.

-

-

Induction of Differentiation:

-

Two days post-confluence, differentiation is induced by treating the cells with a cocktail typically containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX). The test compound (this compound) is added to this induction medium.

-

-

Maturation:

-

After 2-3 days, the induction medium is replaced with a maintenance medium containing insulin and the test compound. The medium is replenished every 2-3 days.

-

-

Assessment of Differentiation:

-

After 8-10 days, the degree of differentiation is assessed by staining the intracellular lipid droplets with Oil Red O.

-

The stained lipid droplets can be visualized by microscopy and quantified by extracting the dye and measuring its absorbance.

-

Caption: Workflow for 3T3-L1 adipocyte differentiation assay.

Glucose Uptake Assay in Adipocytes

Objective: To measure the effect of a compound on glucose transport into adipocytes.

Methodology: This assay typically uses a radiolabeled glucose analog, such as 2-deoxy-D-[1,2-³H]glucose, in differentiated 3T3-L1 adipocytes.

-

Cell Preparation:

-

Differentiated 3T3-L1 adipocytes are serum-starved.

-

-

Treatment:

-

Cells are treated with the test compound (this compound) for a specified period. Insulin may also be added to measure insulin-stimulated glucose uptake.

-

-

Glucose Uptake:

-

A solution containing the radiolabeled glucose analog is added to the cells for a short incubation period.

-

-

Lysis and Scintillation Counting:

-

The uptake is stopped by washing with ice-cold buffer.

-

The cells are lysed, and the radioactivity in the cell lysate is measured using a scintillation counter.

-

-

Data Analysis:

-

The amount of glucose uptake is normalized to the protein content of the cell lysate.

-

Caption: Workflow for a glucose uptake assay in adipocytes.

Conclusion

This compound exemplifies the mechanism of action of the thiazolidinedione class of drugs, acting as a potent and selective agonist of PPARγ. Its activation of this nuclear receptor initiates a cascade of transcriptional changes that ultimately lead to improved insulin sensitivity through modulation of glucose and lipid metabolism. While the clinical development of this compound was halted, the scientific inquiry into its mode of action has provided invaluable insights for the fields of metabolic disease research and drug development. The experimental protocols and data presented in this guide offer a technical foundation for researchers and scientists working to further unravel the complexities of PPARγ signaling and its therapeutic applications.

References

Darglitazone's Impact on Gene Expression: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanisms of darglitazone, a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). This compound, a member of the thiazolidinedione (TZD) class of drugs, modulates the transcription of a wide array of genes, influencing critical metabolic and inflammatory pathways. This document provides a comprehensive overview of its effects on gene expression, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling cascades.

Core Mechanism of Action: PPAR-γ Activation

This compound exerts its effects by selectively binding to and activating PPAR-γ, a nuclear receptor that functions as a ligand-activated transcription factor.[1][2][3] Upon activation, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[4][5] This interaction recruits coactivator proteins and initiates the transcription of genes involved in several key biological processes, including glucose and lipid metabolism, adipocyte differentiation, and the inflammatory response.

This compound's Effect on Gene Expression: Quantitative Overview

The following tables summarize the quantitative changes in gene expression observed in various experimental models upon treatment with this compound and other closely related TZDs. These data highlight the significant regulatory role of this class of compounds across different tissues and cell types.

Table 1: Regulation of Genes Involved in Metabolism

| Gene | Experimental Model | Treatment | Fold Change/Effect | Reference |

| Uncoupling Protein 2 (UCP2) | 3T3-L1, 3T3-F442A (white adipose), HIB-1B (brown adipose), L6 (skeletal muscle) cell lines | 30 µM this compound | 5-10 fold increase in mRNA within 8 hours | |

| Δ-6 Desaturase | Human skeletal muscle cell cultures | 11.5 µmol/l Troglitazone | 58.3% decrease in mRNA | |

| PPAR-γ2 | Human skeletal muscle cell cultures | 11.5 µmol/l Troglitazone | 3.01 fold increase in mRNA | |

| Adipocyte Lipid Binding Protein (ALBP/aP2) | Human skeletal muscle cultures | 11.5 µM Troglitazone | Significant increase in mRNA | |

| Muscle Fatty Acid Binding Protein (mFABP) | Human skeletal muscle cultures | 11.5 µM Troglitazone | Significant increase in mRNA | |

| Phosphoenolpyruvate Carboxykinase (PEPCK-C) | Subcutaneous adipose tissue of diabetic patients | Pioglitazone | Significant increase in mRNA | |

| Glycerol-3-Phosphate Dehydrogenase (GPDH) | Subcutaneous adipose tissue of diabetic patients | Pioglitazone | ~1.29 fold increase in mRNA | |

| Lipoprotein Lipase (LPL) | Subcutaneous adipose tissue of diabetic patients | Pioglitazone | Significant increase in mRNA | |

| Acetyl-CoA Synthetase (ACS) | Subcutaneous adipose tissue of diabetic patients | Pioglitazone | Significant increase in mRNA | |

| c-Cbl-associated protein (CAP) | Subcutaneous adipose tissue of diabetic patients | Pioglitazone | ~1.63 fold increase in mRNA |

Table 2: Regulation of Genes Involved in Inflammation

| Gene | Experimental Model | Treatment | Fold Change/Effect | Reference |

| Tumor Necrosis Factor-α (TNF-α) | Diabetic (ob/ob) mouse brain (4h post-hypoxia-ischemia) | This compound | Significantly increased mRNA | |

| Interleukin-1β (IL-1β) | Diabetic (ob/ob) mouse brain (4h post-hypoxia-ischemia) | This compound | Significantly increased mRNA | |

| Tumor Necrosis Factor-α (TNF-α) | Diabetic (ob/ob) mouse brain (8h post-hypoxia-ischemia) | This compound | Suppressed mRNA levels | |

| Interleukin-1β (IL-1β) | Diabetic (ob/ob) mouse brain (8h post-hypoxia-ischemia) | This compound | Suppressed mRNA levels | |

| Interleukin-6 (IL-6) | Diabetic (ob/ob) mouse brain (4h and 8h post-hypoxia-ischemia) | This compound | Suppressed mRNA levels |

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in this compound's mechanism of action and the experimental procedures used to study its effects, the following diagrams have been generated using Graphviz.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound on gene expression.

Protocol 1: In Vitro Gene Expression Analysis in Adipocytes

Objective: To quantify the change in target gene expression in an adipocyte cell line (e.g., 3T3-L1) following treatment with this compound.

Materials:

-

3T3-L1 preadipocyte cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Bovine Calf Serum (BCS)

-

Penicillin-Streptomycin solution

-

Dexamethasone, 3-isobutyl-1-methylxanthine (IBMX), and Insulin (for differentiation cocktail)

-

This compound

-

DMSO (vehicle control)

-

TRIzol reagent or equivalent for RNA extraction

-

Reverse transcriptase kit

-

qPCR master mix and primers for target genes and a housekeeping gene (e.g., GAPDH, β-actin)

Methodology:

-

Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% penicillin-streptomycin.

-

Two days post-confluence, induce differentiation by switching to DMEM with 10% FBS and a differentiation cocktail containing dexamethasone, IBMX, and insulin. This compound can be included in this cocktail to assess its effect on differentiation.

-

-

This compound Treatment:

-

For studying effects on mature adipocytes, differentiate the cells for 7-10 days until lipid droplets are prominent.

-

Prepare a stock solution of this compound in DMSO.

-

Treat mature adipocytes with the desired concentration of this compound (e.g., 30 µM) or an equivalent volume of DMSO for the vehicle control group.

-

Incubate for a specified time course (e.g., 4, 8, 24 hours).

-

-

RNA Extraction and Quantification:

-

Lyse the cells using TRIzol reagent and extract total RNA according to the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer.

-

-

Reverse Transcription and Quantitative PCR (qPCR):

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.

-

Perform qPCR using a suitable master mix, cDNA template, and primers specific for the target genes and a housekeeping gene.

-

Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression in this compound-treated cells relative to the vehicle control.

-

Protocol 2: Gene Expression Analysis in a Mouse Model of Diabetes

Objective: To investigate the in vivo effects of this compound on gene expression in a diabetic mouse model (e.g., ob/ob or db/db mice).

Materials:

-

Diabetic mice (e.g., ob/ob) and their lean littermate controls

-

This compound

-

Vehicle for oral gavage (e.g., 1% carboxymethylcellulose)

-

Tissue homogenization equipment

-

RNA extraction and qPCR reagents as described in Protocol 1

Methodology:

-

Animal Treatment:

-

Acclimate mice to the housing conditions.

-

Administer this compound or vehicle to the respective groups of mice daily via oral gavage for a specified duration (e.g., 2 weeks).

-

-

Tissue Collection:

-

At the end of the treatment period, euthanize the mice and harvest tissues of interest (e.g., liver, adipose tissue, skeletal muscle).

-

Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C until RNA extraction.

-

-

RNA Extraction and Analysis:

-

Homogenize the frozen tissues and extract total RNA.

-

Proceed with reverse transcription and qPCR as described in Protocol 1 to quantify the expression levels of target genes in the tissues from this compound-treated and control mice.

-

Conclusion

This compound's potent and selective activation of PPAR-γ positions it as a significant modulator of gene expression, with profound effects on metabolic and inflammatory pathways. The quantitative data and detailed protocols presented in this guide offer a robust framework for researchers and drug development professionals to further explore the therapeutic potential and molecular intricacies of this and other TZD compounds. The visualization of its signaling pathway and experimental workflows provides a clear conceptual understanding to guide future investigations into this important class of insulin-sensitizing agents.

References

- 1. The PPAR-γ agonist, this compound, restores acute inflammatory responses to cerebral hypoxia–ischemia in the diabetic ob/ob mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Pharmacogenomics and pharmacogenetics of thiazolidinediones: role in diabetes and cardiovascular risk factors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Darglitazone's Role in Adipocyte Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key nuclear receptor in adipogenesis. Although its clinical development was discontinued, the study of this compound and other TZDs has provided invaluable insights into the molecular mechanisms governing adipocyte differentiation and insulin sensitization. This technical guide provides an in-depth overview of the role of this compound in adipocyte differentiation, focusing on its mechanism of action, the signaling pathways it modulates, and relevant experimental protocols. Due to the limited availability of in-vitro quantitative data specifically for this compound, this guide incorporates illustrative data from other well-studied TZDs like rosiglitazone and pioglitazone to provide a comprehensive understanding of the class effect.

Introduction

This compound is a thiazolidinedione that acts as a powerful agonist for PPARγ, a transcription factor pivotal to the regulation of adipocyte differentiation.[1] The activation of PPARγ by this compound initiates a cascade of gene expression changes that drive the differentiation of preadipocytes into mature, insulin-responsive adipocytes. This process is fundamental to its insulin-sensitizing effects, as it promotes the storage of lipids in adipose tissue, thereby reducing circulating free fatty acids and improving insulin signaling in other tissues like muscle and liver.[2] While the clinical development of this compound was halted, its mechanism of action remains a valuable model for understanding adipogenesis and developing novel therapeutics for metabolic diseases.[1]

Mechanism of Action: The Central Role of PPARγ

The primary mechanism by which this compound promotes adipocyte differentiation is through the activation of PPARγ.[1] PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

The PPARγ Signaling Pathway

The binding of this compound to PPARγ induces a conformational change in the receptor, leading to the recruitment of co-activator proteins and the initiation of transcription of genes involved in adipogenesis and lipid metabolism.

Regulation of Adipogenic Transcription Factors

The activation of PPARγ by this compound leads to a cascade of transcriptional events involving other key adipogenic transcription factors, most notably the CCAAT/enhancer-binding proteins (C/EBPs). C/EBPβ and C/EBPδ are induced early in the differentiation process and, in turn, activate the expression of PPARγ and C/EBPα.[3] This creates a positive feedback loop that drives the terminal differentiation of preadipocytes.

Quantitative Data on the Effects of this compound and Other TZDs

Due to the discontinuation of this compound's development, extensive in-vitro quantitative data is limited. The following tables summarize available clinical data for this compound and representative in-vitro data for other TZDs to illustrate the class effects on adipocyte differentiation and metabolism.

Table 1: Clinical Metabolic Effects of this compound (14-day treatment in obese NIDDM subjects)

| Parameter | This compound Group (Change) | Placebo Group (Change) | p-value |

| 24-h Plasma Glucose (mmol·h⁻¹·L⁻¹) | ↓ 57.6 ± 9.6 | No significant change | 0.002 |

| 24-h Serum Insulin (µU·h⁻¹·L⁻¹) | ↓ 261.6 ± 84 | No significant change | 0.045 |

| 24-h Non-Esterified Fatty Acid (g·h⁻¹·L⁻¹) | ↓ 953 ± 173 | No significant change | 0.002 |

| Mean 24-h Serum Triglyceride (%) | ↓ 25.9 ± 6.2 | ↓ 3.9 ± 4.8 | 0.012 |

Table 2: Illustrative In-Vitro Effects of Troglitazone on 3T3-L1 Adipocytes

| Parameter | Control | Troglitazone (5 µM) | Fold Change |

| Adipocyte Differentiation (%) | ~50% | ~100% | ~2.0 |

| Basal Glucose Transport | Baseline | ↑ | 2.0 - 2.7 |

| Glut1 mRNA Expression | Baseline | ↑ | - |

| Glut1 Protein Expression | Baseline | ↑ | - |

Table 3: Illustrative In-Vitro Effects of Pioglitazone on 3T3-L1 Adipocyte Differentiation

| Pioglitazone Concentration (µM) | Lipid Accumulation (Qualitative) |

| 0 | + |

| 1.0 | ++ |

| 2.5 | +++ |

| 5.0 | ++++ |

| 7.5 | +++++ |

| 10.0 | ++++++ |

Experimental Protocols

The following are detailed methodologies for key experiments used to study the effects of this compound and other TZDs on adipocyte differentiation.

3T3-L1 Preadipocyte Differentiation Protocol

This protocol describes the standard method for inducing the differentiation of 3T3-L1 preadipocytes into mature adipocytes, often used to study the effects of compounds like this compound.

Materials:

-

3T3-L1 preadipocytes

-

DMEM with 10% Fetal Bovine Serum (FBS)

-

Differentiation Medium (DMI): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

-

This compound (or other TZD) stock solution

-

Insulin solution (10 µg/mL in DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Seeding: Plate 3T3-L1 preadipocytes in DMEM with 10% FBS and grow to confluence (Day 0).

-

Induction: Two days post-confluence (Day 2), replace the medium with DMI medium containing the desired concentration of this compound.

-

Maturation I: After 48 hours (Day 4), replace the induction medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with this compound.

-

Maturation II: After another 48 hours (Day 6), replace the medium with fresh DMEM with 10% FBS.

-

Maintenance: Continue to culture the cells, replacing the medium every 2 days until mature adipocytes are observed (typically Day 8-12), characterized by the accumulation of lipid droplets.

Oil Red O Staining for Lipid Accumulation

This protocol is used to visualize and quantify the accumulation of lipids in differentiated adipocytes.

Materials:

-

Differentiated 3T3-L1 adipocytes in a culture plate

-

10% formalin in PBS

-

Oil Red O stock solution (0.5% in isopropanol)

-

Oil Red O working solution (6 parts stock to 4 parts water, filtered)

-

60% isopropanol

-

Hematoxylin solution (optional, for counterstaining nuclei)

Procedure:

-

Fixation: Wash cells with PBS and fix with 10% formalin for at least 1 hour.

-

Washing: Wash cells with water and then with 60% isopropanol for 5 minutes.

-

Staining: Remove the isopropanol and add the Oil Red O working solution to cover the cell monolayer. Incubate for 10-15 minutes.

-

Washing: Remove the staining solution and wash the cells repeatedly with water until the excess stain is removed.

-

Visualization: Visualize the lipid droplets (stained red) under a microscope.

-

Quantification (Optional): Elute the stain from the cells using 100% isopropanol and measure the absorbance at 510 nm.

Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol is used to measure the mRNA levels of key adipogenic marker genes.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., PPARγ, C/EBPα, FABP4, GLUT4) and a housekeeping gene (e.g., GAPDH, β-actin)

Procedure:

-

RNA Extraction: Extract total RNA from control and this compound-treated adipocytes using a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to controls.

Western Blotting for Protein Expression Analysis

This protocol is used to detect and quantify the protein levels of key adipogenic markers.

Materials:

-

Cell lysis buffer with protease inhibitors

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PPARγ, anti-C/EBPα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Lyse the control and this compound-treated adipocytes and determine the protein concentration.

-

SDS-PAGE: Separate the protein lysates by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody, followed by the HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.

Conclusion

This compound, as a potent PPARγ agonist, serves as a valuable tool for investigating the molecular intricacies of adipocyte differentiation. Its mechanism of action, centered on the activation of a well-defined transcriptional cascade, highlights the critical role of PPARγ in adipogenesis and systemic insulin sensitivity. While the clinical journey of this compound was cut short, the experimental frameworks and knowledge gained from its study, along with that of other thiazolidinediones, continue to inform the development of novel therapeutic strategies for metabolic disorders. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to further unravel the complexities of adipocyte biology and its impact on metabolic health.

References

- 1. researchgate.net [researchgate.net]

- 2. Thiazolidinediones increase plasma-adipose tissue FFA exchange capacity and enhance insulin-mediated control of systemic FFA availability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of the CCAAT enhancer binding proteins (C/EBPs) in adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

Darglitazone and the Regulation of Insulin Sensitivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Darglitazone, a member of the thiazolidinedione (TZD) class of drugs, and its intricate role in the regulation of insulin sensitivity. This compound, an agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), has been a subject of significant research for its potent insulin-sensitizing effects.[1] Although its development was terminated, the study of this compound and other TZDs has been pivotal in understanding the molecular mechanisms underlying insulin resistance and has provided a framework for the development of novel therapeutics for metabolic disorders like type 2 diabetes mellitus.[1]

Core Mechanism of Action: PPAR-γ Activation

This compound exerts its primary effects by binding to and activating PPAR-γ, a nuclear receptor that functions as a ligand-activated transcription factor.[1][2][3] PPAR-γ is most abundantly expressed in adipose tissue, where it plays a critical role in adipogenesis, lipid metabolism, and the regulation of inflammatory responses.

Upon activation by this compound, PPAR-γ undergoes a conformational change, leading to the recruitment of co-activator proteins. It then forms a heterodimer with the retinoid X receptor (RXR). This PPAR-γ/RXR complex translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding modulates the transcription of a network of genes involved in glucose and lipid homeostasis, ultimately leading to enhanced insulin sensitivity.

Quantitative Effects on Metabolic Parameters

Clinical and preclinical studies have demonstrated this compound's efficacy in improving key metabolic markers associated with insulin resistance. The tables below summarize the quantitative data from various studies.

Table 1: Effects of this compound on Glucose and Insulin Metabolism in Obese NIDDM Subjects

| Parameter | Pre-treatment (Mean ± SEM) | Post-treatment (Mean ± SEM) | P-value |

| 24-h Plasma Glucose AUC (mmol·h⁻¹·L⁻¹) | 292.8 ± 31.2 | 235.2 ± 21.6 | 0.002 |

| 24-h Serum Insulin AUC (µU·h⁻¹·L⁻¹) | 1027.2 ± 254.4 | 765.6 ± 170.4 | 0.045 |

Data from a 14-day study with 25 mg/day this compound. AUC: Area Under the Curve.

Table 2: Effects of this compound on Lipid Metabolism

| Study Population | Parameter | Change with this compound | P-value | Reference |

| Obese NIDDM Subjects | 24-h Non-Esterified Fatty Acid AUC (g·h⁻¹·L⁻¹) | ↓ from 1900 ± 236 to 947 ± 63 | 0.002 | |

| Obese NIDDM Subjects | Mean 24-h Serum Triglyceride | ↓ by 25.9 ± 6.2% (vs. -3.9 ± 4.8% for placebo) | 0.012 | |

| Obese Zucker Rats | Basal Plasma FFA Appearance (Ra) | ↑ by 114% | - | |

| Obese Zucker Rats | Basal Whole-body FFA Oxidation (Rox) | ↑ by 51% | - | |

| Obese Cats | Cholesterol Concentration | Significantly lower vs. placebo | - | |

| Obese Cats | Triglyceride Concentration | Significantly lower vs. placebo | - | |

| Diabetic ob/ob Mice | Triglycerides | Normalized | - | |

| Diabetic ob/ob Mice | Very-Low-Density Lipoprotein (VLDL) | Normalized | - |

Table 3: Effects of this compound on Insulin Sensitivity and Other Markers

| Study Population | Parameter | Change with this compound | Reference |

| Obese Zucker Rats | Glucose Infusion Rate (Euglycemic Clamp) | ↑ from 4.7 to 13.3 mg·min⁻¹ | |

| Obese Cats | Leptin Concentration | Significantly lower vs. placebo | |

| Diabetic ob/ob Mice | Blood Glucose | Restored to euglycemia within 48h |

Modulation of Insulin Signaling Pathways

This compound improves insulin sensitivity through a multi-faceted approach, primarily by altering the expression of genes that influence the canonical insulin signaling pathway. The primary site of action is adipose tissue, which then communicates with muscle and liver to enhance systemic insulin action.

Key Mechanisms:

-

Increased Adiponectin Secretion: PPAR-γ activation upregulates the expression and secretion of adiponectin, an insulin-sensitizing hormone produced by fat cells. Adiponectin enhances insulin action in the liver and skeletal muscle.

-

Reduced Circulating Free Fatty Acids (FFAs): this compound promotes the uptake and storage of FFAs in subcutaneous adipose tissue, thereby lowering their circulating levels. Elevated FFAs are known to cause insulin resistance in muscle and liver (lipotoxicity) by impairing key steps in the insulin signaling cascade.

-

Anti-inflammatory Effects: PPAR-γ activation suppresses the production of pro-inflammatory cytokines like TNF-α and IL-6 in adipose tissue. Chronic low-grade inflammation is a key contributor to insulin resistance.

-

GLUT4 Expression and Translocation: Thiazolidinediones have been shown to increase the expression of the insulin-responsive glucose transporter GLUT4 in adipose tissue. Some studies also suggest that TZDs can promote the translocation of GLUT4 to the cell surface, facilitating glucose uptake.

These actions collectively alleviate the inhibitory pressures on the insulin signaling pathway, allowing for more efficient signal transduction upon insulin binding to its receptor. This leads to enhanced activation of downstream effectors like PI3-kinase and Akt, ultimately resulting in increased GLUT4 translocation and glucose uptake in muscle and fat cells.

Key Experimental Protocols

The insulin-sensitizing effects of this compound have been characterized using a variety of robust in vivo and in vitro experimental protocols.

In Vivo Assessment of Insulin Sensitivity

-

Hyperinsulinemic-Euglycemic Clamp:

-

Principle: Considered the "gold standard" for assessing insulin sensitivity in vivo. This technique measures the amount of glucose required to maintain a normal blood glucose level (euglycemia) in the presence of high insulin levels (hyperinsulinemia). A higher glucose infusion rate indicates greater insulin sensitivity.

-

Methodology:

-

Animal/Subject Preparation: Animals are typically cannulated for infusion and blood sampling and allowed to recover. Human subjects undergo a similar preparation. All subjects are fasted overnight.

-

Insulin Infusion: A continuous infusion of insulin is administered to achieve a steady-state hyperinsulinemic condition.

-

Glucose Infusion: A variable infusion of glucose is started to clamp the blood glucose concentration at a predetermined euglycemic level (e.g., ~100 mg/dL).

-

Blood Sampling: Blood samples are taken frequently (e.g., every 5-10 minutes) to monitor blood glucose and adjust the glucose infusion rate accordingly.

-

Data Analysis: The glucose infusion rate during the final steady-state period of the clamp is used as the measure of whole-body insulin sensitivity.

-

-

-

Intravenous Glucose Tolerance Test (IVGTT):

-

Principle: This test assesses the efficiency of glucose clearance from the circulation following an intravenous glucose bolus.

-

Methodology:

-

After an overnight fast, a baseline blood sample is taken.

-

A bolus of glucose (e.g., 2 g/kg body weight) is administered intravenously.

-

Blood samples are collected at specific time points (e.g., 10, 20, 30, 60, 90, and 120 minutes) to measure plasma glucose and insulin concentrations.

-

The rate of glucose disappearance provides an index of insulin sensitivity.

-

-

In Vitro and Cellular Assays

-

Glucose Uptake Assay:

-

Principle: Measures the rate of glucose transport into cells, typically using a radiolabeled glucose analog like 2-deoxy-[³H]D-glucose (2-DG).

-

Methodology (e.g., in L6 Myotubes):

-

L6 myotubes are cultured and differentiated.

-

Cells are incubated with or without this compound for a specified period (e.g., 24 hours).

-

Cells are then stimulated with insulin or a vehicle control.

-

2-DG is added for a short period, and the reaction is stopped by washing with ice-cold buffer.

-

Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter to quantify glucose uptake.

-

-

-

GLUT4 Translocation Assay:

-

Principle: Quantifies the movement of GLUT4 from intracellular storage vesicles to the plasma membrane upon stimulation.

-

Methodology:

-

Cells (e.g., adipocytes or muscle cells) are treated with this compound and/or insulin.

-

The plasma membrane fraction is isolated from the intracellular membrane fractions via subcellular fractionation (e.g., differential centrifugation).

-

The amount of GLUT4 protein in each fraction is quantified by Western blotting. An increase in GLUT4 in the plasma membrane fraction indicates translocation.

-

-

-

Measurement of Adiponectin:

-

Principle: Quantifies the concentration of adiponectin in plasma or cell culture media.

-

Methodology (ELISA): Enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and reliable method. It uses specific antibodies to capture and detect adiponectin. The concentration is determined by comparing the sample's absorbance to a standard curve.

-

Conclusion

This compound is a potent insulin-sensitizing agent that operates through the activation of the nuclear receptor PPAR-γ. Its mechanism is multifaceted, involving the modulation of gene expression in adipose tissue to improve systemic glucose and lipid metabolism. By increasing the secretion of adiponectin, promoting the safe storage of free fatty acids in subcutaneous fat, and exerting anti-inflammatory effects, this compound alleviates key drivers of insulin resistance. The study of this compound and other thiazolidinediones has profoundly advanced our understanding of the pathophysiology of type 2 diabetes and continues to inform the development of targeted therapies for metabolic diseases. The detailed experimental protocols and signaling pathways outlined in this guide provide a foundational resource for professionals engaged in metabolic research and drug discovery.

References

Darglitazone's Anti-inflammatory Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-inflammatory properties of darglitazone, a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). This compound belongs to the thiazolidinedione (TZD) class of drugs, which are known for their insulin-sensitizing effects.[1] Beyond their metabolic actions, TZDs, including this compound, exhibit significant anti-inflammatory capabilities primarily through the activation of PPAR-γ, a key regulator of inflammatory gene expression.[2][3][4] This document details the molecular mechanisms, key signaling pathways, experimental evidence, and relevant protocols to facilitate further research and development in this area. Although the clinical development of this compound was discontinued, its potent PPAR-γ agonism makes it a valuable tool for investigating the therapeutic potential of this pathway in inflammatory diseases.[1]

Core Mechanism of Action: PPAR-γ Mediated Transcriptional Regulation

This compound exerts its anti-inflammatory effects by binding to and activating PPAR-γ, a nuclear receptor that acts as a ligand-activated transcription factor. Upon activation, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. The anti-inflammatory actions of PPAR-γ are primarily mediated through a mechanism called transrepression , where the activated PPAR-γ receptor interferes with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This interference prevents the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.

Key Signaling Pathways Modulated by this compound

The anti-inflammatory effects of this compound and other TZDs are orchestrated through the modulation of critical intracellular signaling cascades. The most well-documented of these are the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

This compound, through PPAR-γ activation, can inhibit the NF-κB pathway at multiple levels:

-

Stabilization of IκB: Activated PPAR-γ can increase the expression or stability of IκBα, preventing the release and nuclear translocation of NF-κB.

-

Direct Interaction with NF-κB Subunits: PPAR-γ can directly interact with the p65 and p50 subunits of NF-κB, thereby inhibiting their transcriptional activity.

-

Competition for Coactivators: PPAR-γ can compete with NF-κB for limited pools of essential transcriptional coactivators, such as CREB-binding protein (CBP)/p300.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, p38, and JNK, are also involved in regulating inflammation. While the effects of TZDs on MAPK pathways can be cell-type and context-dependent, some studies suggest that they can inhibit the activation of p38 MAPK, which is a key player in the production of inflammatory cytokines like TNF-α and IL-1β. However, other studies have shown activation of p38 by TZDs, indicating a complex regulatory role.

Experimental Evidence and Data

While specific data on the anti-inflammatory properties of this compound are less abundant than for other TZDs, existing studies provide valuable insights.

In Vivo Studies

A key study in a model of cerebral hypoxia-ischemia in diabetic ob/ob mice demonstrated that this compound treatment (1 mg/kg for 7 days) had a biphasic effect on the inflammatory response. It restored the initially compromised pro-inflammatory response at 4 hours but suppressed subsequent inflammatory responses at 8 and 24 hours. This was associated with a dramatic reduction in infarct size. The study monitored microglial and astrocytic activation and the expression of cytokines such as TNF-α and IL-1β.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of this compound and other relevant TZDs on inflammatory markers.

Table 1: Effects of this compound on Inflammatory and Related Markers in a Mouse Model of Cerebral Hypoxia-Ischemia

| Parameter | Treatment Group | Time Point | Observation | Reference |

| Infarct Size | This compound-treated ob/ob mice | 24 h | Reduced from 30±13% to 3.3±1.6% | |

| TNF-α mRNA | This compound-treated ob/+ mice | 8 h | Significantly reduced | |

| IL-1β mRNA | This compound-treated ob/+ mice | 8 h | Significantly reduced | |

| IL-6 mRNA | This compound-treated ob/+ mice | 8 h | Reduced |

Table 2: Effects of Other Thiazolidinediones on Inflammatory Markers (Human Studies)

| Drug | Patient Population | Duration | Inflammatory Marker | Result | Reference |

| Troglitazone | Obese, non-diabetic | 4 weeks | Intranuclear NF-κB (MNCs) | Significant decrease | |

| Troglitazone | Obese, non-diabetic | 4 weeks | Plasma TNF-α | Significant decrease | |

| Troglitazone | Obese, non-diabetic | 4 weeks | Plasma MCP-1 | Significant decrease | |

| Rosiglitazone | Obese, diabetic | 6 weeks | NF-κB binding activity (MNCs) | Significant decrease | |

| Rosiglitazone | Obese, diabetic | 6 weeks | Plasma MCP-1 | Significant decrease | |

| Rosiglitazone | Obese, diabetic | 6 weeks | Plasma hsCRP | Significant decrease | |

| Pioglitazone | Type 2 Diabetes | - | Plasma hsCRP | Significant decrease |

Experimental Protocols

Due to the limited availability of detailed, published protocols specifically for this compound's anti-inflammatory effects, the following methodologies are based on standard assays used for other TZDs and are presented as a guide for future research.

General Experimental Workflow

Cell Culture and Treatment

-

Cell Lines: Human or murine macrophage cell lines (e.g., RAW 264.7, THP-1), primary monocytes, or endothelial cells (e.g., HUVECs) are commonly used.

-

Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

-

Inflammatory Stimulation: To induce an inflammatory response, cells are typically stimulated with lipopolysaccharide (LPS; 100 ng/mL to 1 µg/mL) or cytokines like TNF-α (10-20 ng/mL).

-

This compound Treatment: Cells are pre-treated with varying concentrations of this compound (or vehicle control, e.g., DMSO) for a specified period (e.g., 1-2 hours) before the addition of the inflammatory stimulus.

Quantification of Inflammatory Mediators

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Culture supernatants are collected after treatment.

-

ELISA is performed using commercially available kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β, MCP-1) according to the manufacturer's instructions.

-

The absorbance is read on a microplate reader, and concentrations are calculated based on a standard curve.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Total RNA is extracted from cell lysates using a suitable method (e.g., TRIzol).

-

RNA is reverse-transcribed into cDNA.

-

qRT-PCR is performed using gene-specific primers for inflammatory markers and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Relative gene expression is calculated using the ΔΔCt method.

-

Analysis of Signaling Pathways

-

Western Blotting for NF-κB and MAPK Pathways:

-

Cells are lysed at various time points after stimulation.

-

Nuclear and cytoplasmic protein fractions can be separated to analyze NF-κB translocation.

-

Protein concentrations are determined (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-p65, IκBα, p-p38).

-

After washing, membranes are incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using a chemiluminescence detection system.

-

-

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding:

-

Nuclear extracts are prepared from treated cells.

-

Extracts are incubated with a radiolabeled or biotinylated DNA probe containing the NF-κB consensus sequence.

-

The protein-DNA complexes are separated on a non-denaturing polyacrylamide gel.

-

The gel is dried and exposed to X-ray film or imaged for chemiluminescence to visualize the shifted bands corresponding to NF-κB-DNA complexes.

-

Conclusion

This compound, as a potent PPAR-γ agonist, demonstrates significant anti-inflammatory properties that are consistent with its drug class. The primary mechanism involves the PPAR-γ-mediated transrepression of pro-inflammatory transcription factors, most notably NF-κB. This leads to a downstream reduction in the expression of inflammatory cytokines and other mediators. While specific experimental data for this compound is limited, the wealth of information available for other thiazolidinediones provides a strong basis for understanding its potential and for designing future investigations. The experimental protocols outlined in this guide offer a framework for researchers to further elucidate the precise molecular details of this compound's anti-inflammatory actions and to explore its potential therapeutic applications in inflammatory conditions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of proinflammatory cytokines and inflammation markers as biomarkers for the action of thiazolidinediones in Type 2 diabetes mellitus patients and healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiazolidinediones as anti-inflammatory and anti-atherogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: CP 86325-2 (Darglitazone) - A PPAR-γ Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP 86325-2, also known as Darglitazone, is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin sensitization.[1][2][3] Developed by Pfizer, this compound belongs to the thiazolidinedione (TZD) class of drugs and was investigated for the treatment of type 2 diabetes mellitus due to its insulin-sensitizing and euglycemic properties.[1][3] Although its clinical development was discontinued, the study of CP 86325-2 provides valuable insights into the mechanism of action of PPAR-γ agonists and their therapeutic potential.

This technical guide provides a comprehensive overview of the research on CP 86325-2, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Mechanism of Action

As a member of the TZD class, CP 86325-2 exerts its effects by binding to and activating PPAR-γ. PPARs are ligand-activated transcription factors that, upon activation, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The activation of PPAR-γ by CP 86325-2 leads to a cascade of downstream effects, primarily in adipose tissue, that collectively improve insulin sensitivity. These effects include:

-

Enhanced Adipocyte Differentiation: Promotes the differentiation of preadipocytes into mature adipocytes, which are more efficient at storing free fatty acids.

-

Increased Glucose Uptake: Upregulates the expression of genes involved in glucose transport, most notably Glucose Transporter Type 4 (GLUT4), leading to increased glucose uptake into adipose and muscle tissues.

-

Modulation of Adipokine Secretion: Influences the secretion of various adipokines, including the downregulation of leptin.

-

Regulation of Lipid Metabolism: Affects the expression of genes involved in lipid uptake, storage, and metabolism.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of CP 86325-2.

| Parameter | Value/Effect | Cell Line/Model | Reference |

| Gene Expression | |||

| Leptin mRNA | Dramatically reduced at 20 µM | 3T3-L1 adipocytes | |

| Uncoupling Protein 2 (UCP2) mRNA | Increased 5-10 fold (plateau) at 30 µM | 3T3-L1, 3T3-F442A, HIB-1B, L6 cells |

| Parameter | Dose | Effect | Animal Model | Reference |

| In Vivo Efficacy | ||||

| Blood Glucose | Not specified in available abstracts | Lowered blood glucose levels | ob/ob mice | |

| Euglycemic Effect | Not specified in available abstracts | Potent euglycemic agent | Not specified |

Note: Specific binding affinity data (Ki, IC50) and in vitro efficacy data (EC50 for glucose uptake or reporter assays) for CP 86325-2 were not available in the public domain at the time of this review. The primary reference from Hulin et al. (1992) in the Journal of Medicinal Chemistry likely contains this information but was not accessible.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of CP 86325-2 and other PPAR-γ agonists.

3T3-L1 Adipocyte Differentiation Assay

This assay is fundamental for assessing the adipogenic potential of PPAR-γ agonists.

Protocol:

-

Cell Seeding: Plate 3T3-L1 preadipocytes in a multi-well plate and culture in a standard growth medium (e.g., DMEM with 10% fetal bovine serum) until they reach confluence.

-

Initiation of Differentiation: Two days post-confluence, replace the growth medium with a differentiation medium containing a standard adipogenic cocktail. A common cocktail includes:

-

Insulin (e.g., 1 µg/mL)

-

Dexamethasone (a glucocorticoid, e.g., 1 µM)

-

IBMX (a phosphodiesterase inhibitor, e.g., 0.5 mM)

-

The test compound (CP 86325-2) at various concentrations.

-

-

Maintenance: After 2-3 days, replace the differentiation medium with an adipocyte maintenance medium (e.g., DMEM with 10% FBS and insulin).

-

Maturation: Culture the cells for an additional 4-8 days, replacing the maintenance medium every 2-3 days, to allow for the accumulation of lipid droplets.

-

Assessment of Differentiation:

-

Oil Red O Staining: Fix the cells and stain with Oil Red O, a lipid-soluble dye that stains the neutral triglycerides and lipids in the accumulated droplets.

-

Quantification: Elute the Oil Red O from the stained cells using isopropanol and measure the absorbance at a specific wavelength (e.g., 510 nm) to quantify the extent of lipid accumulation.

-

Glucose Uptake Assay in 3T3-L1 Adipocytes

This assay measures the direct effect of a compound on glucose transport into adipocytes.

Protocol:

-

Cell Preparation: Differentiate 3T3-L1 preadipocytes into mature adipocytes as described above.

-

Serum Starvation: Prior to the assay, incubate the mature adipocytes in a serum-free, low-glucose medium for several hours to overnight to establish a basal state.

-

Compound Incubation: Wash the cells and incubate them with a glucose-free buffer containing the test compound (CP 86325-2) at various concentrations for a defined period. Include a positive control (e.g., insulin) and a vehicle control.

-

Initiation of Glucose Uptake: Add a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose, to the cells and incubate for a short period (e.g., 5-15 minutes).

-

Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the rate of glucose uptake.

PPAR-γ Reporter Gene Assay

This cell-based assay quantifies the ability of a compound to activate the PPAR-γ receptor and induce gene transcription.

Protocol:

-

Cell Transfection: Co-transfect a suitable host cell line (e.g., HEK293) with two plasmids:

-

An expression vector for the PPAR-γ ligand-binding domain (LBD) fused to a DNA-binding domain (e.g., GAL4).

-

A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the DNA-binding domain (e.g., a GAL4 upstream activation sequence).

-

-

Compound Treatment: After transfection, treat the cells with the test compound (CP 86325-2) at various concentrations for 18-24 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: The increase in luciferase activity relative to the vehicle control indicates the level of PPAR-γ activation by the compound.

Visualizations

PPAR-γ Signaling Pathway

Caption: PPAR-γ signaling pathway activated by CP 86325-2.

Experimental Workflow: 3T3-L1 Glucose Uptake Assay

References

Thiazolidinedione Class Effects on Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolidinediones (TZDs), a class of synthetic agonists for the peroxisome proliferator-activated receptor gamma (PPARγ), have been a cornerstone in the management of type 2 diabetes mellitus (T2DM) for decades.[1] Their primary therapeutic action is to enhance insulin sensitivity, thereby improving glycemic control.[2] This technical guide provides an in-depth exploration of the core metabolic effects of TZDs, detailing their mechanism of action, impact on glucose and lipid metabolism, and influence on adipogenesis. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation into this important class of therapeutic agents.

Core Mechanism of Action: PPARγ Activation

The metabolic effects of thiazolidinediones are primarily mediated through their high-affinity binding to and activation of PPARγ, a nuclear receptor predominantly expressed in adipose tissue, but also found in skeletal muscle, liver, and macrophages.[3][4][5] PPARγ exists as a heterodimer with the retinoid X receptor (RXR). Upon ligand binding by a TZD, this complex undergoes a conformational change, leading to the recruitment of co-activator proteins and subsequent binding to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of numerous genes involved in glucose and lipid metabolism, adipocyte differentiation, and inflammation.

Signaling Pathway of Thiazolidinedione Action

Caption: Thiazolidinedione signaling pathway.

Effects on Glucose Metabolism

TZDs exert their antihyperglycemic effects through multiple mechanisms that collectively enhance insulin sensitivity. They do not stimulate insulin secretion but rather improve the response of peripheral tissues to circulating insulin.

-

Enhanced Glucose Uptake: TZDs increase insulin-stimulated glucose uptake in skeletal muscle and adipose tissue. This is partly achieved by promoting the translocation of glucose transporter type 4 (GLUT4) to the cell membrane.

-

Reduced Hepatic Glucose Production: By improving hepatic insulin sensitivity, TZDs suppress gluconeogenesis in the liver, leading to lower fasting plasma glucose levels.

Effects on Lipid Metabolism

The influence of TZDs on lipid metabolism is complex and multifaceted, contributing to their overall metabolic benefits but also to some of their side effects.

-

Adipocyte Differentiation and Lipid Storage: TZDs are potent inducers of adipocyte differentiation. They promote the maturation of preadipocytes into mature, insulin-sensitive adipocytes, which are more efficient at storing free fatty acids (FFAs). This leads to a redistribution of fat from visceral depots to subcutaneous adipose tissue, which is associated with improved metabolic health.

-

Changes in Circulating Lipids: The effects of TZDs on plasma lipid profiles can vary between agents. Generally, they are associated with a decrease in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol. The effect on low-density lipoprotein (LDL) cholesterol is more variable, with some studies reporting an increase, although often with a shift towards larger, less atherogenic LDL particles.

Quantitative Data on Metabolic Effects

The following tables summarize the quantitative effects of two prominent thiazolidinediones, pioglitazone and rosiglitazone, on key metabolic parameters as reported in various clinical trials.

Table 1: Effects of Pioglitazone on Metabolic Parameters

| Parameter | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | Change (Mean ± SD) | p-value | Reference |

| Fasting Plasma Glucose (mmol/L) | 10.1 ± 0.6 | 7.4 ± 0.6 | -2.7 | < 0.05 | |

| HbA1c (%) | 8.6 ± 0.3 | 6.9 ± 0.3 | -1.7 | < 0.05 | |

| Fasting Free Fatty Acids (μmol/L) | 750 ± 50 | 582 ± 45 | -168 | < 0.05 | |

| Triglycerides (mg/dL) | 250 ± 20 | 198.03 ± 18 | -51.97 | < 0.001 | |

| HDL Cholesterol (mg/dL) | 40 ± 2 | 45.2 ± 2.5 | +5.2 | < 0.001 | |

| LDL Cholesterol (mg/dL) | 110 ± 5 | 122.3 ± 6 | +12.3 | < 0.001 | |

| Adiponectin (μg/mL) | 7.70 ± 2.47 | 23.33 ± 8.28 | +15.63 | < 0.01 | |

| Body Weight (kg) | 86.6 ± 9.2 | 88.0 ± 9.4 | +1.4 | < 0.05 |

Table 2: Effects of Rosiglitazone on Metabolic Parameters

| Parameter | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | Change (Mean ± SD) | p-value | Reference |

| HbA1c (%) | 8.5 ± 0.2 | 7.32 ± 0.2 | -1.18 | Equivalent to Pioglitazone | |

| Triglycerides (mg/dL) | 240 ± 25 | 253.1 ± 28 | +13.1 | < 0.001 (vs. Pioglitazone) | |

| HDL Cholesterol (mg/dL) | 41 ± 3 | 43.4 ± 3.2 | +2.4 | < 0.001 | |

| LDL Cholesterol (mg/dL) | 108 ± 6 | 129.3 ± 7 | +21.3 | < 0.001 | |

| Total Cholesterol (mg/dL) | 195 ± 10 | 199.81 ± 11 | +4.81 | < 0.001 (vs. Pioglitazone) | |

| Body Weight | - | - | Increased | - |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the metabolic effects of thiazolidinediones.

Hyperinsulinemic-Euglycemic Clamp for Insulin Sensitivity

The hyperinsulinemic-euglycemic clamp is the gold-standard method for assessing insulin sensitivity in vivo.

Caption: Hyperinsulinemic-euglycemic clamp workflow.

Protocol:

-

Subject Preparation: Subjects are typically fasted overnight. Two intravenous catheters are inserted: one for the infusion of insulin and glucose, and the other, in the contralateral arm (often in a heated hand to arterialize the venous blood), for blood sampling.

-

Basal Period: A primed-continuous infusion of a glucose tracer (e.g., [3-³H]glucose or [6,6-²H₂]glucose) is administered for a period (e.g., 2 hours) to assess basal glucose turnover.

-

Clamp Period: A primed-continuous infusion of insulin is initiated to achieve a hyperinsulinemic state. The insulin infusion rate is typically high enough to suppress endogenous glucose production.

-

Euglycemia Maintenance: Blood glucose is monitored frequently (e.g., every 5-10 minutes), and a variable infusion of 20% dextrose is adjusted to maintain the blood glucose concentration at a constant euglycemic level (approximately 90-100 mg/dL).

-

Steady State and Data Analysis: Once a steady state is reached (constant blood glucose with a minimal variation in the glucose infusion rate), the glucose infusion rate (GIR) is recorded. The GIR is a measure of whole-body glucose disposal and thus insulin sensitivity. The use of tracers allows for the calculation of endogenous glucose production and glucose uptake by individual tissues.

Adipocyte Differentiation Assay (Oil Red O Staining)

Oil Red O is a lipid-soluble dye used to visualize and quantify lipid accumulation in cultured adipocytes, a key indicator of differentiation.

Caption: Adipocyte differentiation assay workflow.

Protocol for 3T3-L1 Cells:

-

Cell Culture: Plate 3T3-L1 preadipocytes and grow them to confluence in a suitable culture medium (e.g., DMEM with 10% fetal bovine serum).

-

Differentiation Induction: Two days post-confluence, induce differentiation by changing the medium to a differentiation cocktail typically containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin, with or without the TZD being tested.

-

Maturation: After 2-3 days, replace the induction medium with a maintenance medium containing only insulin, and culture for an additional 4-8 days, replacing the medium every 2 days.

-

Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 10% formalin in PBS for at least 1 hour.

-

Oil Red O Staining:

-

Prepare the Oil Red O working solution (e.g., 0.5% Oil Red O in isopropanol, diluted 3:2 with water and filtered).

-

Wash the fixed cells with water and then with 60% isopropanol.

-

Incubate the cells with the Oil Red O working solution for 10-20 minutes at room temperature.

-

Wash extensively with water to remove unbound dye.

-

-

Quantification:

-

For qualitative analysis, visualize the stained lipid droplets (red) under a microscope.

-

For quantitative analysis, elute the stain from the cells with 100% isopropanol and measure the absorbance of the eluate at approximately 510 nm.

-

Quantitative Real-Time PCR (qPCR) for PPARγ Target Gene Expression

qPCR is used to measure the change in the expression of specific genes in response to TZD treatment.

Protocol:

-

RNA Extraction: Isolate total RNA from cells or tissues treated with a TZD or vehicle control using a suitable RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.

-

qPCR Reaction:

-

Prepare a reaction mixture containing the cDNA template, forward and reverse primers for the target gene (e.g., Adiponectin, GLUT4) and a reference gene (e.g., GAPDH, β-actin), and a SYBR Green or probe-based master mix.

-

Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the TZD-treated samples to the vehicle-treated controls.

-

Table 3: Example of qPCR Primers for Human PPARγ Target Genes

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |

| PPARG | TCGTACGCTGTGAAGGCATC | TTTTGTGGGGCAGCATACCT | |

| ADIPOQ (Adiponectin) | GCTGTTGCTGGGAGGAGCTA | CCATACACCTGGAGCCAGAAG | Commercial Vendor |

| SLC2A4 (GLUT4) | GGCATGGGTTTCCAGATCGG | GGCATTGACATACTGGCCAA | Commercial Vendor |

| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |

Conclusion

Thiazolidinediones exert profound effects on metabolism, primarily through the activation of PPARγ. Their ability to enhance insulin sensitivity by improving glucose uptake and reducing hepatic glucose production has established them as effective therapies for type 2 diabetes. Furthermore, their influence on lipid metabolism and adipogenesis contributes to their overall metabolic benefits, although with some notable side effects. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate mechanisms of TZD action and to explore the development of novel therapeutics with improved efficacy and safety profiles. The quantitative data summarized herein provide a valuable reference for comparing the effects of different TZDs and for designing future studies.

References

- 1. Effects of pioglitazone and rosiglitazone on blood lipid levels and glycemic control in patients with type 2 diabetes mellitus: a retrospective review of randomly selected medical records - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. experts.arizona.edu [experts.arizona.edu]

- 3. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]

- 4. PPARγ-Independent Antitumor Effects of Thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Darglitazone: A Technical Guide for Type II Diabetes Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darglitazone (formerly CP 86325-2) is a potent and selective member of the thiazolidinedione (TZD) class of insulin-sensitizing agents. Like other TZDs, its primary mechanism of action is the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism. Although its clinical development was discontinued in 1999, the study of this compound provides valuable insights into the therapeutic potential and mechanistic pathways of PPAR-γ agonists in the context of type II diabetes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.

Mechanism of Action

This compound is a high-affinity agonist for PPAR-γ.[1] Upon binding, it induces a conformational change in the receptor, leading to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The activation of PPAR-γ by this compound leads to a cascade of downstream effects that collectively improve insulin sensitivity and regulate glucose and lipid homeostasis. Key downstream targets and effects include:

-

Adipocyte Differentiation and Lipid Metabolism: this compound promotes the differentiation of preadipocytes into mature adipocytes, which are more efficient at storing free fatty acids. This leads to a reduction in circulating free fatty acid levels, which in turn alleviates insulin resistance in muscle and liver tissues.

-

Glucose Metabolism: By enhancing insulin sensitivity in peripheral tissues, this compound increases glucose uptake and utilization.

-

Modulation of Inflammatory Responses: this compound has been shown to modulate the expression of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[2]

Quantitative Data

In Vitro Potency and Selectivity

Clinical Efficacy in Type II Diabetes

A double-blind, placebo-controlled study in 19 subjects with non-insulin-dependent diabetes mellitus (NIDDM) demonstrated the clinical efficacy of this compound (25 mg once daily for 14 days).[3] The key findings are summarized in the table below.

| Parameter | This compound Group (n=9) | Placebo Group (n=10) | p-value |

| 24-h Plasma Glucose AUC (mmol·h⁻¹·L⁻¹) | |||

| Baseline | 292.8 ± 31.2 | - | |

| After 14 days | 235.2 ± 21.6 | No significant change | 0.002 |

| 24-h Serum Insulin AUC (µU·h⁻¹·mL⁻¹) | |||

| Baseline | 1027.2 ± 254.4 | - | |

| After 14 days | 765.6 ± 170.4 | No significant change | 0.045 |

| 24-h Non-Esterified Fatty Acid AUC (g·h⁻¹·L⁻¹) | |||

| Baseline | 1900 ± 236 | - | |

| After 14 days | 947 ± 63 | No significant change | 0.002 |

| Mean 24-h Serum Triglyceride (% change) | -25.9 ± 6.2% | -3.9 ± 4.8% | 0.012 |

Data are presented as mean ± SEM.

Experimental Protocols

PPAR-γ Activation Assay (Cell-Based)

This protocol describes a common method to assess the activation of PPAR-γ by a test compound like this compound using a reporter gene assay.

Materials:

-

HEK293 cells (or other suitable cell line) stably co-transfected with a PPAR-γ expression vector and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter.

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO).

-

Luciferase assay reagent.

-

96-well cell culture plates.

-